2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate
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Overview
Description
Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of benzothiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The reactivity of benzothiazoles can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Scientific Research Applications
- Thiazoles have been investigated for their antimicrobial properties. While specific data on this compound is limited, related thiazole derivatives have demonstrated antimicrobial effects . Further research could explore its potential as an antibacterial or antifungal agent.
- The presence of thiazolidinone rings in certain thiazole derivatives has been associated with anti-inflammatory and analgesic activity . Investigating this compound’s effects on pain and inflammation pathways could be valuable.
- Thiazoles have been explored as antiviral agents. While not directly studied for this compound, it’s worth investigating its effects against specific viruses .
- Thiazole derivatives have shown promise as antitumor and cytotoxic agents. For instance, a related compound demonstrated potent effects against prostate cancer cells .
Antimicrobial Activity
Anti-Inflammatory and Analgesic Properties
Antiviral Potential
Antitumor and Cytotoxic Activity
Biological Relevance
Mechanism of Action
Benzo[d]thiazoles
are important heterocyclic compounds that have been reported with a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can affect the biological outcomes to a great extent .
Future Directions
Given the wide range of biological activities exhibited by benzothiazoles, they continue to be a focus of research for the development of new therapeutic agents . Future work may involve the design and synthesis of new benzothiazole derivatives, as well as further investigation of their biological activities and mechanisms of action .
properties
IUPAC Name |
[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-pyrrolidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-22(2)20-21-17-10-7-15(13-18(17)28-20)27-19(24)14-5-8-16(9-6-14)29(25,26)23-11-3-4-12-23/h5-10,13H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYXVGDNRPYLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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